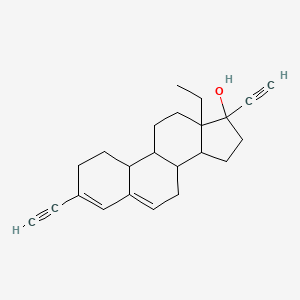
13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol: is a synthetic steroidal compound. It is structurally related to levonorgestrel, a well-known synthetic progestogen used in various hormonal contraceptives. This compound is often studied as an impurity or derivative of levonorgestrel and has applications in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol typically involves multiple steps starting from simpler steroidal precursors. The key steps include:
Ethynylation: Introduction of an ethynyl group at the 3-position.
Ethylation: Addition of an ethyl group at the 13-position.
Cyclization and Functional Group Modifications: Formation of the steroidal backbone and introduction of functional groups at specific positions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17-position.
Reduction: Reduction reactions can modify the double bonds within the steroidal structure.
Substitution: Various substitution reactions can occur, especially at the ethynyl and ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of saturated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology:
- Studied for its potential biological activity and interactions with steroid hormone receptors.
Medicine:
- Investigated as a potential impurity in hormonal contraceptives, ensuring the safety and efficacy of pharmaceutical products.
Industry:
- Utilized in the development and quality control of steroidal drugs, particularly those related to hormonal therapies.
Mécanisme D'action
The mechanism of action of 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol is not well-documented, but it is likely to interact with steroid hormone receptors, similar to other steroidal compounds. It may bind to progesterone receptors, influencing gene expression and cellular responses. The exact molecular targets and pathways involved require further research.
Comparaison Avec Des Composés Similaires
Levonorgestrel: A synthetic progestogen used in hormonal contraceptives.
Norethisterone: Another synthetic progestogen with similar applications.
Desogestrel: A third-generation progestogen used in contraceptives.
Uniqueness: 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol is unique due to its specific structural modifications, such as the ethyl and ethynyl groups, which may influence its biological activity and interactions with receptors. These modifications can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C23H28O |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3 |
Clé InChI |
XWSCFQZHEPDMAX-UHFFFAOYSA-N |
SMILES canonique |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


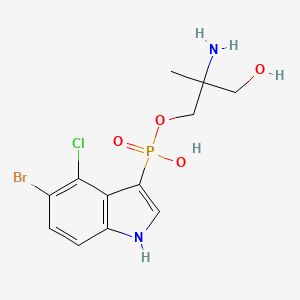
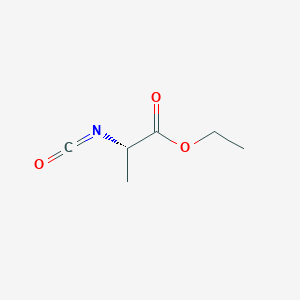
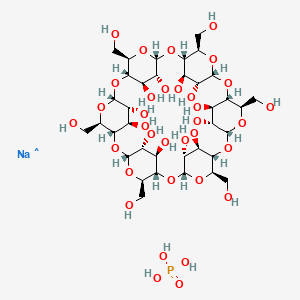
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)

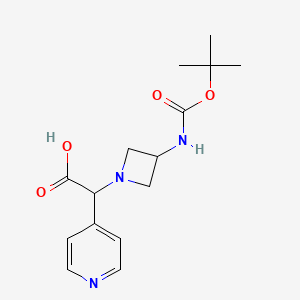

![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
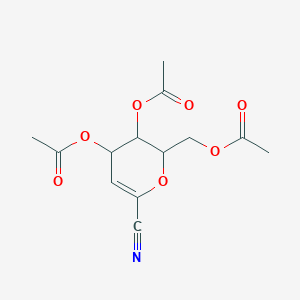
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
